1-Phenyloctan-1-ol

Description

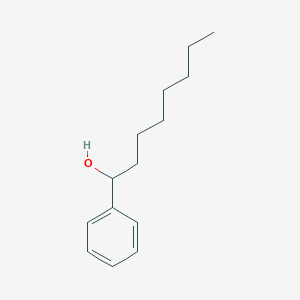

Structure

3D Structure

Properties

IUPAC Name |

1-phenyloctan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O/c1-2-3-4-5-9-12-14(15)13-10-7-6-8-11-13/h6-8,10-11,14-15H,2-5,9,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNBCPXKENXMEEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383166 | |

| Record name | 1-phenyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19396-73-7 | |

| Record name | 1-phenyloctan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Phenyloctan 1 Ol and Analogous Structures

Classical Carbonyl Addition Reactions for Aryl Alcohol Formation

The formation of the carbon-carbon bond necessary for the creation of 1-phenyloctan-1-ol often relies on the nucleophilic addition to a carbonyl group. This fundamental transformation is a cornerstone of organic synthesis.

Grignard Reagent Applications in 1-Phenylalkanol Synthesis

The Grignard reaction is a powerful and versatile method for forming carbon-carbon bonds. missouri.edu In the context of this compound synthesis, this involves the reaction of phenylmagnesium bromide with octanal. The nucleophilic phenyl group of the Grignard reagent attacks the electrophilic carbonyl carbon of the aldehyde. ucalgary.calibretexts.org This addition results in the formation of a magnesium alkoxide salt intermediate, which, upon subsequent acidic workup, yields the desired this compound. missouri.eduucalgary.ca This method is broadly applicable for the synthesis of various secondary alcohols by reacting a Grignard reagent with an appropriate aldehyde. libretexts.orgdoubtnut.com For instance, reacting phenylmagnesium bromide with ethanal produces 1-phenylethanol. missouri.edudoubtnut.com The general nature of the Grignard reaction allows for the synthesis of a wide array of 1-phenylalkanol structures by varying the aldehyde and Grignar components. doubtnut.com

| Grignard Reagent | Aldehyde | Product |

|---|---|---|

| Phenylmagnesium bromide | Octanal | This compound |

| Phenylmagnesium bromide | Ethanal | 1-Phenylethanol |

| C6H5MgBr | Propanal | 1-Phenylpropan-1-ol |

Reductions of Aromatic Ketones to Chiral Secondary Alcohols

Another common approach for synthesizing this compound is the reduction of the corresponding aromatic ketone, octanophenone (B1677104). researchgate.netlookchem.com Various reducing agents can accomplish this transformation. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent that readily reduces aldehydes and ketones to their corresponding alcohols. wikipedia.orgumn.edu The reduction of octanophenone with sodium borohydride, often in a solvent like ethanol (B145695) or methanol, yields this compound. researchgate.netwikipedia.org This method is widely used for the preparation of secondary alcohols from ketones. umn.edu For example, the reduction of acetophenone (B1666503) gives 1-phenylethanol. tandfonline.com While effective, these standard reductions produce a racemic mixture of the chiral alcohol.

The combination of sodium borohydride with aluminum chloride can also be used to reduce aryl alkyl ketones to the corresponding hydrocarbons, with the secondary alcohol being an intermediate in this process. tandfonline.com

Alkylation Strategies for Carbon-Carbon Bond Formation Leading to Substituted Phenylalkanols

Alkylation strategies provide another avenue for the synthesis of substituted phenylalkanols. Organolithium reagents, which are highly reactive nucleophiles, can add to aldehydes to form secondary alcohols. libretexts.orgmasterorganicchemistry.com For the synthesis of this compound, this would involve the reaction of heptyllithium with benzaldehyde. The nucleophilic heptyl group adds to the carbonyl carbon of benzaldehyde, and subsequent acidic workup of the resulting alkoxide furnishes the final alcohol product. masterorganicchemistry.com This method is analogous to the Grignard reaction and offers a powerful tool for constructing carbon-carbon bonds. libretexts.org

Stereoselective Synthesis of this compound and Related Chiral Alcohols

Achieving high enantiomeric purity is often a critical goal in the synthesis of chiral molecules like this compound. Stereoselective methods are employed to control the three-dimensional arrangement of atoms in the final product.

Asymmetric Reduction Techniques for Prochiral Ketones

The asymmetric reduction of prochiral ketones, such as octanophenone, is a highly effective strategy for producing enantiomerically enriched secondary alcohols. pubcompare.ai This is often accomplished using chiral catalysts that influence the stereochemical outcome of the reaction.

One prominent method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst in conjunction with a borane (B79455) source. organic-chemistry.orgwikipedia.org This catalytic system facilitates the enantioselective reduction of a wide range of ketones. youtube.comnrochemistry.com The catalyst, derived from a chiral amino alcohol like proline, creates a chiral environment that directs the hydride transfer from the borane to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. wikipedia.orgwikipedia.org

Another powerful technique is asymmetric transfer hydrogenation (ATH) using Noyori-type catalysts. mdpi.comrsc.org These catalysts are typically ruthenium(II) complexes containing a chiral diamine ligand, such as TsDPEN (N-tosyl-1,2-diphenylethylene-1,2-diamine), and an arene ligand. mdpi.comrsc.org The reduction is achieved by transferring hydrogen from a source like isopropanol (B130326) or a formic acid/triethylamine (B128534) mixture to the ketone. mdpi.com These catalysts are known for their high activity and enantioselectivity in the reduction of aryl ketones. nih.govjst.go.jp The stereochemical outcome is predictable and can be controlled by the chirality of the diamine ligand. rsc.org

| Method | Catalyst System | Key Features |

|---|---|---|

| Corey-Bakshi-Shibata (CBS) Reduction | Chiral Oxazaborolidine + Borane | Enantioselective reduction of a broad range of ketones. wikipedia.orgyoutube.comnrochemistry.com |

| Noyori Asymmetric Hydrogenation | Ru(II)-chiral diamine complex | High activity and enantioselectivity for aryl ketones. mdpi.comnih.govjst.go.jpwikipedia.org |

Chiral Auxiliary and Ligand-Mediated Approaches in Phenylalkanol Synthesis

Chiral auxiliaries are another established strategy for asymmetric synthesis. google.comwordpress.com A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical course of a reaction. wordpress.com After the desired transformation, the auxiliary is removed. For the synthesis of chiral phenylalkanols, a chiral auxiliary could be incorporated into either the ketone or the nucleophile to induce diastereoselectivity in the addition step. For example, chiral diamino alcohols can act as catalysts or chiral auxiliaries in asymmetric reactions. koreascience.kr

Ligand-mediated approaches involve the use of chiral ligands that coordinate to a metal center and create a chiral catalytic environment. mdpi.comrsc.org This is the principle behind the Noyori catalysts discussed previously. jst.go.jp The design and synthesis of new chiral ligands is an active area of research aimed at improving the efficiency and selectivity of asymmetric transformations. mdpi.comrsc.org For instance, chiral phosphine (B1218219) ligands have been developed for various asymmetric catalytic reactions, including hydrogenations. nptel.ac.in The interaction between the chiral ligand and the substrate within the coordination sphere of the metal is crucial for achieving high levels of stereocontrol. mdpi.com

Strategies for Enantiomeric Excess Optimization in Chiral Alcohol Production

The synthesis of chiral alcohols with high enantiomeric excess (ee) is a critical objective in the pharmaceutical and fine chemical industries. nih.gov Various strategies have been developed to optimize the enantioselectivity of these reactions. One common approach involves the use of chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts like oxazaborolidines. wikipedia.org For instance, in the asymmetric transfer hydrogenation of ketones, modifying the chiral ligand can significantly influence the enantiomeric excess of the resulting alcohol. A study on the one-pot synthesis of chiral β-hydroxy sulfones demonstrated that a ruthenium catalyst with a 2,6-diisopropyl-substituted amide ligand yielded good enantiomeric excess and conversion. acs.org

Another key strategy is the optimization of reaction conditions. This includes adjusting parameters such as temperature, solvent, and the nature of the reducing agent. pharmtech.com For example, in the iridium-catalyzed C–C coupling of primary alcohols with allyl-acetates, varying the catalyst, as well as added acids and bases, was shown to optimize the ee values for the formation of chiral secondary homo-allylic alcohols. rsc.org Specifically, an iridium catalyst modified with BINAP and m-nitro-p-cyano-benzoic acid produced the product alcohol with a high ee of 94%. rsc.org

Furthermore, biocatalytic methods offer a powerful tool for achieving high enantioselectivity. nih.gov Enzyme engineering and the careful selection of microbial strains can lead to significant improvements in ee. nih.gov For example, rational design and mutagenesis of enzymes like Candida antarctica lipase (B570770) A (CAL-A) have been employed to improve its activity and enantioselectivity in the esterification of tertiary alcohols. researchgate.net In whole-cell biocatalysis, optimizing factors such as substrate concentration, cell concentration, reaction time, and stirring rate can lead to high enantiomeric excess. researchgate.net A study on the bioreduction of acetophenone using freeze-dried carrots as a whole-cell biocatalyst achieved an ee of over 99% under optimized conditions. researchgate.net

The use of co-solvents and additives can also play a crucial role. In a study on the synthesis of (R)-1-[3-(trifluoromethyl)phenyl]ethanol, the addition of Tween-20 and a natural deep eutectic solvent (NADES) significantly enhanced the biocatalytic efficiency and product yield while maintaining an enantiomeric excess of over 99.9%. nih.gov These strategies highlight the multifaceted approach required to achieve high enantiomeric excess in the production of chiral alcohols.

Biocatalytic Transformations in Phenylalkanol Synthesis

Biocatalysis has emerged as a green and highly efficient method for the synthesis of chiral phenylalkanols, offering high stereoselectivity under mild reaction conditions. nih.govnih.gov This approach utilizes enzymes or whole microbial cells to catalyze the desired transformations, providing a sustainable alternative to traditional chemical methods.

Enzyme-Mediated Reductions for Enantiopure 1-Phenylalkanol Production

Enzyme-mediated reductions, particularly those employing alcohol dehydrogenases (ADHs) and ketoreductases (KREDs), are a cornerstone of enantiopure 1-phenylalkanol synthesis. nih.gov These enzymes catalyze the stereoselective reduction of prochiral ketones to their corresponding chiral alcohols. nih.govwikipedia.org For instance, a peroxygenase from Agrocybe aegerita has been shown to catalyze the benzylic hydroxylation of alkylbenzenes, exclusively producing (R)-1-phenylalkanols with enantiomeric excesses greater than 99% for shorter chain lengths like (R)-1-phenylethanol and (R)-1-phenylpropanol. researchgate.netpsu.edu

The enantioselectivity of these enzymatic reductions can be remarkable. For example, the bioreduction of 2-bromo-4-fluoro acetophenone using various yeast strains such as Candida, Hansenula, Pichia, Rhodotorula, and Saccharomyces resulted in (S)-1-(2'-bromo-4'-fluorophenyl)ethanol with yields greater than 90% and an enantiomeric excess of 99%. mdpi.com Similarly, the reduction of various prochiral ketones using Lactobacillus kefiri P2 as a whole-cell biocatalyst yielded the corresponding (R)-alcohols with selectivities ranging from low to over 99%. sci-hub.se

To overcome challenges such as low enzyme stability and cofactor recycling, enzyme immobilization has been widely adopted. nih.govnih.gov Immobilization can enhance the operational stability of enzymes and allow for their reuse, making the process more economically viable. researchgate.net For example, a carbonyl reductase mutant from Serratia marcescens and a glucose dehydrogenase were co-immobilized, leading to a significant increase in catalytic efficiency and stability for the production of chiral lactones. nih.gov

Table 1: Examples of Enzyme-Mediated Reductions for Chiral Phenylalkanol Production

| Substrate | Biocatalyst | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| Acetophenone | Freeze-dried carrots | (S)-1-phenylethanol | >99% | 57.8% | researchgate.net |

| 2-Bromo-4-fluoro acetophenone | Candida, Hansenula, etc. | (S)-1-(2'-bromo-4'-fluorophenyl)ethanol | 99% | >90% | mdpi.com |

| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli with carbonyl reductase | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | >99.9% | 91.5% | nih.gov |

| 2-Methyl-1-phenylpropan-1-one | Lactobacillus paracasei BD101 | (R)-2-methyl-1-phenylpropan-1-ol | >99% | 90% | tandfonline.comfigshare.com |

| Halogenated acetophenones | YueD (KRED) whole cells | Corresponding S-alcohols | 99% | 85-99% | rsc.org |

This table is interactive and allows for sorting and filtering of the data.

Whole-Cell Biotransformation Systems for Chiral Alcohol Synthesis

Whole-cell biotransformation systems are frequently employed for the synthesis of chiral alcohols due to their numerous advantages, including the in-situ regeneration of expensive cofactors like NAD(P)H. core.ac.uk These systems utilize intact microbial cells, such as bacteria or yeast, which contain the necessary enzymes for the desired reduction. sci-hub.setandfonline.com

A notable example is the use of recombinant Escherichia coli cells. By expressing specific enzymes, such as carbonyl reductases or alcohol dehydrogenases, in E. coli, highly efficient and selective biocatalysts can be created. nih.govresearchgate.net For instance, recombinant E. coli expressing a carbonyl reductase was used to produce (R)-1-[3-(trifluoromethyl)phenyl]ethanol with an enantiomeric excess greater than 99.9%. nih.gov Similarly, the synthesis of chiral cyanohydrins has been achieved using recombinant E. coli cells expressing an HNL enzyme in a micro-aqueous organic solvent system. asm.org

Yeast, particularly baker's yeast (Saccharomyces cerevisiae), is another widely used whole-cell biocatalyst for the asymmetric reduction of ketones. vu.edu.auresearchgate.net The enantioselective reduction of acetophenone and its analogues by various fungi has been reported to produce chiral alcohols with high enantiomeric excess. researchgate.net For example, Lactobacillus paracasei BD101 has been successfully used for the enantioselective bioreduction of 2-methyl-1-phenylpropan-1-one to (R)-2-methyl-1-phenylpropan-1-ol with over 99% ee and a 90% yield. tandfonline.comfigshare.com

To enhance the efficiency of whole-cell biotransformations, strategies such as permeabilization and co-cultivation have been developed. A co-cultivation strategy with a natural deep-eutectic solvent (NADES) was shown to significantly improve the catalytic yield of chiral aryl alcohol synthesis by enhancing cell permeability and overcoming mass-transfer limitations. acs.org

Table 2: Examples of Whole-Cell Biotransformations for Chiral Alcohol Production

| Substrate | Whole-Cell System | Product | Enantiomeric Excess (ee) | Conversion/Yield | Reference |

| 2-Methyl-1-phenylpropan-1-one | Lactobacillus paracasei BD101 | (R)-2-methyl-1-phenylpropan-1-ol | >99% | 90% | tandfonline.comfigshare.com |

| 3'-(Trifluoromethyl)acetophenone | Recombinant E. coli BL21(DE3) | (R)-1-[3-(Trifluoromethyl)phenyl]ethanol | >99.9% | 91.5% | nih.gov |

| 2-Chloro-1-(3,4-difluorophenyl)ethanone | Geotrichum candidum ZJPH1907 | (S)-2-chloro-1-(3,4-difluorophenyl)ethanol | >99% | 98.7% | acs.org |

| Acetophenone | Freeze-dried carrots | (S)-1-phenylethanol | >99% | 57.8% | researchgate.net |

| (R)-(+)-Limonene | Engineered E. coli | (R)-(+)-Perillyl alcohol | - | 1.23 g/L | frontiersin.org |

This table is interactive and allows for sorting and filtering of the data.

Continuous Flow Biocatalysis for Scalable Chiral Phenylalkanol Production

Continuous flow biocatalysis has emerged as a powerful technology for the scalable and efficient production of chiral phenylalkanols. frontiersin.org This approach offers several advantages over traditional batch reactions, including improved process control, enhanced productivity, and easier product isolation. researchgate.netmdpi.com By immobilizing enzymes or whole cells in a reactor, a continuous stream of substrate can be converted into the desired product, leading to higher space-time yields. nih.govresearchgate.net

The use of packed-bed reactors (PBRs) with immobilized enzymes is a common strategy in continuous flow biocatalysis. mdpi.com For example, a continuous flow system using co-immobilized dual enzymes for the synthesis of chiral lactones was able to run for over 650 hours with 99% ee and 80% conversion. nih.govacs.org This demonstrates the robustness and efficiency of continuous flow systems for producing high-value chiral chemicals. nih.govacs.org

Continuous flow systems also facilitate the integration of upstream and downstream processing, leading to more streamlined and intensified processes. uni-hannover.de For instance, a chemoenzymatic synthesis of chiral enantiopure 2-(1H-imidazol-yl)cycloalkanols was achieved in a continuous flow setup, where the chiral resolution step was superior to the batch reaction. nih.gov

The development of novel immobilization techniques and reactor designs continues to advance the field of continuous flow biocatalysis. nih.govfrontiersin.org These advancements are making it possible to produce a wide range of chiral alcohols on an industrial scale in a more sustainable and cost-effective manner. asymchem.com A continuous-flow system for the synthesis of chiral α-mono- and difluoromethyl amines achieved a 35-fold enhancement in space-time yield compared to the batch system. acs.org

Alternative and Emerging Synthetic Pathways

While established methods for phenylalkanol synthesis are widely used, research continues into alternative and emerging pathways that offer potential advantages in terms of efficiency, selectivity, and sustainability.

Hydration Reactions of Styrene (B11656) Derivatives Leading to Phenylalkanols

The hydration of styrene and its derivatives presents a direct route to phenylalkanols. Acid-catalyzed hydration of styrene is a well-known method for the synthesis of 1-phenylethanol. shaalaa.comdoubtnut.comcareers360.comextramarks.com This reaction typically proceeds via a carbocation intermediate, following Markovnikov's rule.

More recently, base-catalyzed approaches have been developed to achieve the anti-Markovnikov hydration of styrene derivatives. rsc.orgnsf.gov This method involves the base-catalyzed addition of an alcohol, such as 1-cyclopropylethanol, to the styrene derivative, followed by an acidic workup to yield the terminal alcohol. rsc.orgnsf.gov This protocol has been successfully applied to a variety of styrene derivatives, including electron-deficient and heteroaryl variants. rsc.org

Furthermore, biocatalytic hydration methods are also being explored. For example, the hydration of styrene oxide, which can be produced from the bio-epoxidation of styrene, can yield 1-phenylethanol. google.com These alternative hydration reactions provide valuable additions to the synthetic toolbox for accessing phenylalkanols with different regioselectivity.

Oxidation and Derivatization Strategies for Functional Group Interconversion

Functional group interconversion (FGI) is a fundamental aspect of organic synthesis that allows for the transformation of one functional group into another. chegg.com In the context of this compound, a secondary alcohol, the hydroxyl (-OH) group is a versatile starting point for various derivatizations, primarily through oxidation and substitution reactions.

The oxidation of this compound to its corresponding ketone, 1-phenyloctan-1-one, is a common and crucial transformation. This reaction converts the secondary alcohol to a carbonyl group, which can then participate in a different set of reactions. Mild oxidizing agents are typically employed to prevent over-oxidation. A well-established method for this conversion is the use of pyridinium (B92312) chlorochromate (PCC). pearson.com Other catalytic systems, such as those involving transition metals with a co-oxidant like hydrogen peroxide (H₂O₂), have been effectively used for the oxidation of analogous secondary phenyl-alcohols and are applicable to this compound. rsc.org

Beyond oxidation, the hydroxyl group can be derivatized through nucleophilic substitution reactions. For instance, treatment with halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the alcohol into the corresponding 1-chloro-1-phenyloctane or 1-bromo-1-phenyloctane. These halides are valuable intermediates for subsequent carbon-carbon or carbon-heteroatom bond-forming reactions. Furthermore, etherification, such as the Williamson ether synthesis, can be performed by reacting the alcohol with an alkyl halide in the presence of a base, or with an alcohol under acidic conditions, to yield ethers. pearson.com

The table below summarizes key functional group interconversions starting from this compound.

| Reaction Type | Reagent(s) | Product | Product Structure |

| Oxidation | Pyridinium chlorochromate (PCC) | 1-Phenyloctan-1-one | |

| Halogenation (Chlorination) | Thionyl chloride (SOCl₂) | 1-Chloro-1-phenyloctane | |

| Halogenation (Bromination) | Phosphorus tribromide (PBr₃) | 1-Bromo-1-phenyloctane | |

| Etherification (Williamson) | 1. Sodium hydride (NaH) 2. Methyl iodide (CH₃I) | 1-Methoxy-1-phenyloctane |

Multi-Step Synthesis Utilizing this compound as an Intermediate

The strategic value of this compound is evident in its application as a key intermediate in multi-step syntheses. solubilityofthings.comsmolecule.com Its structure, featuring both a phenyl ring and a reactive hydroxyl group on a long alkyl chain, allows for the construction of more complex molecular architectures. These are often sought after in the development of pharmaceuticals and other biologically active compounds. pearson.com

A representative multi-step sequence involves using this compound to synthesize substituted amine derivatives, which are common motifs in medicinal chemistry. The synthesis can be designed to produce various structural analogs by modifying the reagents in each step.

One such synthetic pathway begins with the conversion of this compound to an intermediate with a better leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This intermediate is then susceptible to nucleophilic attack by an amine. For example, reaction with ammonia, a primary amine, or a secondary amine can lead to the formation of a primary, secondary, or tertiary amine at the C1 position, respectively.

A more elaborate transformation involves converting the hydroxyl group to an azide (B81097) (-N₃) via substitution, followed by reduction to a primary amine (-NH₂). This two-step process is a reliable method for introducing an amino group. The synthesis of diastereomeric 1,2-diamino-1-phenylpropanes from a protected amino alcohol precursor highlights a similar strategy, where an azide intermediate is formed and subsequently reduced. researchgate.net

An illustrative multi-step synthesis starting from this compound to produce 1-amino-1-phenyloctane is outlined below:

Activation of the Hydroxyl Group : this compound is reacted with methanesulfonyl chloride (MsCl) in the presence of triethylamine (TEA) to form 1-phenyloctyl mesylate. The mesylate group is an excellent leaving group for the subsequent substitution reaction.

Nucleophilic Substitution with Azide : The resulting mesylate is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethylformamide (DMF). The azide ion displaces the mesylate group via an Sₙ2 reaction to yield 1-azido-1-phenyloctane.

Reduction of the Azide : The azide is then reduced to a primary amine. A common method for this transformation is catalytic hydrogenation using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst, or by using a reducing agent like lithium aluminum hydride (LiAlH₄). This final step yields the target molecule, 1-amino-1-phenyloctane.

This sequence demonstrates how this compound serves as a valuable precursor, enabling the introduction of new functional groups and the extension of the molecular framework to access complex target molecules. smolecule.com

Stereochemical Investigations of 1 Phenyloctan 1 Ol Congeners

Chirality in 1-Phenylalkanols: Principles and Significance

Chirality is a geometric property of a molecule that cannot be superimposed on its mirror image. wikipedia.org This phenomenon typically arises from the presence of a stereogenic center, most commonly a carbon atom bonded to four different substituents. wikipedia.orgkhanacademy.org In the case of 1-phenylalkanols, such as 1-phenyloctan-1-ol, the carbon atom bonded to the hydroxyl (-OH) group, the phenyl group, a hydrogen atom, and an alkyl chain is a chiral center.

These non-superimposable mirror images are known as enantiomers. nih.gov Enantiomers of a chiral molecule share the same physical properties, such as boiling point and density, but differ in their interaction with plane-polarized light (a property known as optical activity) and their interactions with other chiral molecules. wikipedia.org A mixture containing equal amounts of two enantiomers is called a racemic mixture and is optically inactive. wikipedia.org

The significance of chirality is particularly pronounced in biological systems. Proteins, enzymes, and receptors are themselves chiral, composed of L-amino acids. Consequently, they often exhibit stereoselectivity, meaning they interact differently with each enantiomer of a chiral molecule. nih.gov One enantiomer might fit perfectly into an enzyme's active site and elicit a desired biological response, while its mirror image may have a reduced, different, or even detrimental effect. nih.gov This principle is a cornerstone of modern drug design and biochemical research, making the study of chirality in molecules like 1-phenylalkanols essential for applications in pharmaceuticals and organic synthesis. lookchem.comontosight.ai

Table 1: Fundamental Concepts of Chirality

| Term | Definition | Example in 1-Phenylalkanols |

|---|---|---|

| Chiral Molecule | A molecule that is non-superimposable on its mirror image. wikipedia.org | This compound |

| Chiral Center | An atom (usually carbon) attached to four different groups. wikipedia.orgkhanacademy.org | The carbon atom bearing the hydroxyl group in this compound. |

| Enantiomers | Stereoisomers that are non-superimposable mirror images of each other. nih.gov | (R)-1-Phenyloctan-1-ol and (S)-1-Phenyloctan-1-ol. |

| Diastereomers | Stereoisomers that are not mirror images of each other; occur in molecules with more than one chiral center. nptel.ac.in | (1R,2S)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol and (1R,2R)-1-Phenyl-2-(1-pyrrolidinyl)propan-1-ol. |

| Racemic Mixture | A 1:1 mixture of two enantiomers, which is optically inactive. wikipedia.org | A mixture of 50% (R)- and 50% (S)-1-phenyloctan-1-ol. |

| Enantiomeric Excess (ee) | A measure of the purity of a chiral sample, representing the excess of one enantiomer over the other. khanacademy.org | A sample with 90% (R)-enantiomer and 10% (S)-enantiomer has an 80% ee of the (R)-enantiomer. |

Diastereoselective and Enantioselective Reaction Pathways

Given the different biological activities of stereoisomers, the ability to selectively synthesize a single desired isomer is a primary goal in organic chemistry. Enantioselective and diastereoselective reactions are designed to produce a significant excess of one stereoisomer over others.

Enantioselective synthesis aims to create a chiral product from an achiral or prochiral starting material, favoring one enantiomer. This is often achieved using chiral catalysts or reagents. For the synthesis of chiral 1-phenylalkanols, several powerful methods are employed:

Asymmetric Transfer Hydrogenation: This method reduces prochiral aryl ketones to chiral secondary alcohols with high enantioselectivity. It frequently utilizes chiral ruthenium(II) catalysts in the presence of a hydrogen donor. lookchem.com

Enzymatic Reactions: Biocatalysts, particularly lipases, are highly effective for the kinetic resolution of racemic alcohols. lookchem.com In a process like lipase-catalyzed transesterification, one enantiomer reacts much faster than the other, allowing for the separation of the unreacted, enantiomerically pure alcohol from the esterified product. lookchem.com

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to a starting material to direct a reaction's stereochemical outcome, after which the auxiliary is removed, yielding an enantiomerically enriched product.

Diastereoselective reactions are those that favor the formation of one diastereomer over another. When a molecule contains more than one stereocenter, multiple diastereomers are possible. For instance, in the synthesis of amino alcohols like (1R,2S)-2-amino-1-phenylpropan-1-ol, the relative orientation of the hydroxyl and amino groups is controlled. The nucleophilic ring-opening of chiral epoxides with an amine is a common strategy where the reaction mechanism dictates the resulting diastereochemistry. researchgate.net

Table 2: Examples of Stereoselective Reactions for Phenylalkanol Congeners

| Reaction Type | Catalyst/Reagent | Substrate Type | Outcome | Reference |

|---|---|---|---|---|

| Asymmetric Transfer Hydrogenation | Chiral Ruthenium(II) Catalysts | Aryl Ketones | Enantiomerically pure secondary alcohols | lookchem.com |

| Lipase-Catalyzed Transesterification | Pseudomonas cepacia Lipase (B570770) (PS-D) | Racemic γ-azidoalcohols | Resolution to provide enantiomerically pure γ-azidoalcohols | lookchem.com |

| Enzymatic Epoxidation & Aminolysis | Enzymatic epoxidation followed by chemical aminolysis | Styrenes | Enantiopure 1,2-amino alcohols | researchgate.net |

| Asymmetric Alkylation | Phase-Transfer Catalysis (PTC) | Cyclic Sulfamidates | Quaternary chiral centers with high enantioselectivity | lookchem.com |

Stereoisomer Separation and Characterization Techniques

Following a chemical synthesis, it is often necessary to separate mixtures of stereoisomers and determine the absolute configuration and enantiomeric purity of the product.

Separation Techniques: The primary method for separating enantiomers is chiral chromatography , most notably Chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer. nptel.ac.in One enantiomer binds more strongly to the CSP, resulting in a longer retention time and allowing for the separation of the two. nptel.ac.in

Characterization Techniques: Once separated, various analytical methods are used to characterize the stereoisomers:

Polarimetry: This technique measures the rotation of plane-polarized light as it passes through a sample of a chiral compound. Each enantiomer rotates light to an equal but opposite degree.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral shift reagents (often lanthanide-based) can. acs.org These reagents bind to the enantiomers to form temporary diastereomeric complexes, which have distinct NMR spectra, allowing for the determination of enantiomeric purity.

X-ray Crystallography: For compounds that can be crystallized, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute configuration of each chiral center.

Impact of Stereochemistry on Molecular Recognition and Interactions

Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. The stereochemistry of a molecule is a critical determinant in these interactions, especially in biological contexts.

The principle of chiral recognition is often compared to a hand fitting into a glove; a right hand (one enantiomer) will fit into a right-handed glove (a chiral receptor), but a left hand (the other enantiomer) will not. nih.gov This specificity is fundamental to the interaction of 1-phenylalkanol congeners with biological systems:

Enzyme-Substrate Binding: The catalytic activity of enzymes often depends on a precise three-dimensional fit between the enzyme's active site and its substrate. The stereochemistry of substrates like (S)-1-phenylpropan-2-ol plays a crucial role in its binding affinity and the rate at which it is processed by alcohol dehydrogenases.

Drug-Receptor Interactions: In pharmaceuticals, the therapeutic effect is typically triggered by the binding of a drug molecule to a specific biological receptor. For chiral drugs derived from or related to 1-phenylalkanols, one enantiomer may be responsible for the desired therapeutic activity, while the other could be inactive or even cause unwanted side effects. lookchem.com

Chiroptical Sensing: The interaction of enantiomers with chiral sensor molecules can induce distinct spectroscopic signals. For example, when interacting with a chiral coumarin-based probe, different enantiomers of phenylalkanol derivatives can generate unique Circular Dichroism (CD) spectra, allowing for their identification and quantification. nih.gov

This stereochemical dependence underscores the necessity of producing and analyzing single-enantiomer compounds for research and development in chemistry and pharmacology.

Mechanistic Studies of Reactions Involving 1 Phenyloctan 1 Ol and Its Derivatives

Nucleophilic Substitution Reactions at the Benzylic Hydroxyl Center

The benzylic hydroxyl group of 1-phenyloctan-1-ol is a focal point for nucleophilic substitution reactions. As a secondary alcohol, it can proceed through either an S(_N)1 or S(_N)2 mechanism, with the pathway being highly dependent on the reaction conditions.

The S(_N)1 mechanism is characterized by a two-step process initiated by the protonation of the hydroxyl group to form a good leaving group, water. The subsequent departure of water generates a secondary benzylic carbocation. This carbocation is notably stabilized by resonance, where the positive charge is delocalized over the adjacent phenyl ring. This stabilization makes the formation of the carbocation intermediate relatively favorable. The reaction concludes with the attack of a nucleophile on the planar carbocation. Due to the planar nature of the carbocation, the nucleophile can attack from either face, which typically leads to a racemic mixture of products. However, incomplete racemization is often observed in similar systems, suggesting that the departing leaving group can momentarily shield one face of the carbocation, leading to a slight excess of the product with an inverted configuration. S(_N)1 reactions are favored by polar protic solvents, which can stabilize the carbocation intermediate, and weak nucleophiles.

Conversely, the S(_N)2 mechanism is a single-step, concerted process. A strong nucleophile attacks the carbon atom bearing the hydroxyl group from the backside, simultaneously displacing the leaving group. This mechanism results in an inversion of stereochemistry at the chiral center. S(_N)2 reactions are favored by polar aprotic solvents and strong nucleophiles. For this compound, the steric hindrance at the secondary benzylic position makes the S(_N)2 pathway less favorable than for a primary alcohol, but it can still occur under appropriate conditions.

| Factor | SN1 Mechanism | SN2 Mechanism |

|---|---|---|

| Substrate | Secondary benzylic, favors carbocation formation | Secondary benzylic, some steric hindrance |

| Nucleophile | Weak (e.g., H₂O, ROH) | Strong (e.g., I⁻, CN⁻, RS⁻) |

| Solvent | Polar protic (e.g., ethanol (B145695), water) | Polar aprotic (e.g., acetone, DMF) |

| Intermediate | Resonance-stabilized secondary benzylic carbocation | Pentacoordinate transition state |

| Stereochemistry | Racemization (often with slight inversion) | Complete inversion |

| Rate Law | Rate = k[Substrate] | Rate = k[Substrate][Nucleophile] |

Oxidation and Reduction Mechanisms of the Alcohol Moiety

The secondary alcohol functionality of this compound can be readily oxidized to the corresponding ketone, 1-phenyloctan-1-one. Common oxidizing agents for this transformation include sodium dichromate (Na(_2)Cr(_2)O(_7)) in an acidic medium or pyridinium (B92312) chlorochromate (PCC). pearson.com The use of these reagents avoids over-oxidation to a carboxylic acid, which is a concern with primary alcohols. pearson.com For instance, electrochemical oxidation has also been shown to be an effective method for converting similar secondary alcohols, like 1-phenylethanol, into their corresponding ketones with high yields. abechem.com This process often involves the generation of a reactive oxidant species that facilitates the oxygen transfer. abechem.comresearchgate.net

The reverse reaction, the reduction of 1-phenyloctan-1-one back to this compound, is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH(_4)) is a mild and selective reagent that readily reduces ketones to secondary alcohols. masterorganicchemistry.comncert.nic.in The mechanism involves the nucleophilic addition of a hydride ion (H(^-)) from the borohydride to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate by a protic solvent. masterorganicchemistry.com A more powerful reducing agent, lithium aluminum hydride (LiAlH(_4)), can also be used for this transformation. ncert.nic.inni.ac.rs

| Transformation | Reactant | Product | Typical Reagents |

|---|---|---|---|

| Oxidation | This compound | 1-Phenyloctan-1-one | PCC, Na₂Cr₂O₇/H₂SO₄, Electrochemical Oxidation pearson.comabechem.com |

| Reduction | 1-Phenyloctan-1-one | This compound | NaBH₄, LiAlH₄ masterorganicchemistry.comncert.nic.in |

Carbocation Rearrangements in Phenylalkanol Chemistry

Carbocation rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, are common in reactions involving carbocation intermediates, particularly when a more stable carbocation can be formed. egyankosh.ac.inlibretexts.orgperiodicchemistry.com However, in the case of this compound, the carbocation formed during S(_N)1 or E1 reactions is a secondary benzylic carbocation. This intermediate is already significantly stabilized by resonance with the phenyl ring. A potential 1,2-hydride shift from the adjacent carbon (C2) of the octyl chain would result in a secondary, non-benzylic carbocation, which is considerably less stable. Consequently, such a rearrangement is energetically unfavorable and not typically observed. The stability of the benzylic carbocation intermediate generally precludes rearrangements of the alkyl chain. masterorganicchemistry.com

Elimination Reaction Pathways and Competing Processes

In the presence of strong, non-nucleophilic acids like sulfuric acid (H(_2)SO(_4)) or phosphoric acid (H(_3)PO(_4)) and heat, this compound can undergo elimination reactions, primarily through an E1 mechanism. masterorganicchemistry.com These conditions favor elimination over the competing S(_N)1 substitution. masterorganicchemistry.com The E1 mechanism shares the same initial steps as the S(_N)1 pathway: protonation of the hydroxyl group and loss of water to form the resonance-stabilized secondary benzylic carbocation. masterorganicchemistry.com

Instead of being attacked by a nucleophile, the carbocation intermediate loses a proton from an adjacent carbon atom to a weak base (like water or the conjugate base of the acid) to form an alkene. youtube.com For this compound, deprotonation can occur from the adjacent carbon in the alkyl chain, leading to the formation of 1-phenyloct-1-ene. Due to the conjugated system between the newly formed double bond and the phenyl ring, this product is particularly stable. According to Zaitsev's rule, the most substituted alkene is generally the major product, which in this case is the conjugated 1-phenyloct-1-ene. masterorganicchemistry.com

Under different conditions, such as using a strong, bulky base, an E2 mechanism could be favored. The E2 pathway is a concerted reaction where the base abstracts a proton while the leaving group departs simultaneously. stackexchange.comulethbridge.ca This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. ulethbridge.ca

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl ring of this compound can undergo electrophilic aromatic substitution. The substituent already present on the ring, in this case, the 1-hydroxyoctyl group, directs the position of the incoming electrophile. Alkyl groups are known to be activating groups and ortho-, para-directors. libretexts.orgdalalinstitute.comlibretexts.org They activate the ring towards electrophilic attack by donating electron density through an inductive effect, which stabilizes the carbocation intermediate (arenium ion). dalalinstitute.comvanderbilt.edu

This stabilization is most effective when the positive charge of the arenium ion is on the carbon bearing the alkyl group, which occurs during ortho and para attack. libretexts.orgorganicchemistrytutor.com Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation on this compound or its derivatives would be expected to yield a mixture of ortho- and para-substituted products, with the para product often being favored due to reduced steric hindrance. organicchemistrytutor.com

Theoretical and Computational Chemistry Approaches to 1 Phenyloctan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) Studies on Molecular Conformation and Stability

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. wolfram.com For 1-phenyloctan-1-ol, DFT calculations would be instrumental in determining its most stable three-dimensional arrangements, known as conformers. The long, flexible octyl chain and the phenyl group allow for numerous possible conformations.

A typical DFT study would involve:

Conformational Search: Identifying various low-energy conformers by systematically rotating the single bonds of the molecule.

Geometry Optimization: Calculating the lowest energy (most stable) geometry for each identified conformer.

Energy Analysis: Comparing the relative energies of the optimized conformers to identify the global minimum (the most stable conformation) and other low-energy conformers that might exist in equilibrium.

The stability of these conformers is influenced by a delicate balance of steric hindrance between the bulky phenyl group and the long alkyl chain, as well as potential weak intramolecular interactions.

Interactive Data Table: Hypothetical DFT Conformational Analysis of this compound

Lacking specific literature data, the following is a representative table of what such an analysis would yield.

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-C-C-C) (°) | Key Intramolecular Distance (Å) |

| Conformer A (Global Minimum) | 0.00 | 178.5 | 3.15 (H on phenyl to H on chain) |

| Conformer B | 0.75 | -65.2 | 2.89 (O-H to π-system) |

| Conformer C | 1.23 | 68.9 | 3.50 (Chain end to phenyl) |

HOMO-LUMO Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. walisongo.ac.id

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity. A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. wikipedia.org

For this compound, the HOMO is expected to be localized on the electron-rich phenyl ring, while the LUMO would likely be an anti-bonding orbital associated with the phenyl group or the C-O bond. The energy gap would provide insights into its susceptibility to electrophilic or nucleophilic attack.

Interactive Data Table: Hypothetical HOMO-LUMO Properties of this compound

This table illustrates the type of data that would be generated from a HOMO-LUMO analysis.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.5 | Indicates electron-donating capability |

| LUMO Energy | 1.2 | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 7.7 | Correlates with chemical stability and reactivity |

Natural Bond Orbital (NBO) Analysis for Electron Delocalization

Natural Bond Orbital (NBO) analysis is a method to study charge transfer, conjugative interactions, and intramolecular bonding. nih.gov It transforms the calculated wave function into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and anti-bonding orbitals.

For this compound, NBO analysis would quantify:

Hyperconjugation: The delocalization of electrons from a filled bonding orbital (like a C-H or C-C bond) or a lone pair (on the oxygen atom) to an adjacent empty anti-bonding orbital. These interactions contribute to the molecule's stability.

Charge Distribution: Provides a detailed picture of the natural atomic charges on each atom, offering a more chemically intuitive view than other charge models.

Significant interactions would be expected between the lone pairs of the hydroxyl oxygen and the anti-bonding orbitals of adjacent C-C and C-H bonds, as well as interactions involving the π-system of the phenyl ring. The stabilization energy (E(2)) associated with these interactions quantifies their importance. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is a valuable tool for predicting how a molecule will interact with other charged species.

Red Regions: Indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, this would be concentrated around the oxygen atom of the hydroxyl group due to its lone pairs. wolfram.com

Blue Regions: Indicate areas of positive electrostatic potential, which are susceptible to nucleophilic attack. This would be found around the hydrogen atom of the hydroxyl group.

Green/Yellow Regions: Represent areas of neutral or near-neutral potential, characteristic of the nonpolar hydrocarbon chain and parts of the phenyl ring.

The MEP map provides a clear picture of the charge distribution and is useful for understanding non-covalent interactions, such as hydrogen bonding. walisongo.ac.id

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations are excellent for studying static structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. mdpi.com An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape in a simulated environment (e.g., in a solvent like water or an organic solvent).

MD simulations could reveal:

Conformational Flexibility: How the long octyl chain moves and folds in solution.

Solvent Effects: How the presence of solvent molecules influences the preferred conformations.

Hydrogen Bonding Dynamics: The formation and breaking of hydrogen bonds between the hydroxyl group of this compound and solvent molecules.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model or to aid in the interpretation of experimental spectra. For this compound, these predictions could include:

NMR Spectra: Calculation of ¹H and ¹³C chemical shifts. These calculations are highly sensitive to the molecular geometry, making them a good tool for conformational analysis.

Infrared (IR) Spectra: Prediction of vibrational frequencies and intensities. This would help in assigning the peaks observed in an experimental IR spectrum, such as the characteristic O-H and C-H stretching vibrations.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum, which for this molecule would be dominated by transitions within the phenyl chromophore.

Interactive Data Table: Hypothetical Predicted Spectroscopic Data for this compound

This table is an example of the output from in silico spectroscopic predictions.

| Spectroscopy Type | Predicted Parameter | Value |

| ¹H NMR | Chemical Shift (OH proton) | δ 2.5 ppm |

| ¹³C NMR | Chemical Shift (C-OH carbon) | δ 75.0 ppm |

| IR | Vibrational Frequency (O-H stretch) | 3450 cm⁻¹ |

| UV-Vis | λmax | 258 nm |

Computational Descriptors and Property Prediction for this compound Analogues

A notable example is the research conducted on a series of 58 aliphatic alcohols, where a QSPR model was developed to predict various physicochemical properties. nih.gov This study highlights a common approach where the molecular structure is divided into substructures to generate specific descriptors. For aliphatic alcohols (ROH), the structure can be separated into the alkyl group (R) and the hydroxyl group (OH), with the interaction between these two parts also being considered. nih.gov

The descriptors calculated in such studies are designed to capture different molecular features. A key descriptor is the molecular polarizability effect index (MPEI) , which accounts for the polarizability of the molecule and the intramolecular interactions. nih.gov This is particularly relevant for predicting properties that are influenced by intermolecular forces. Another descriptor, the odd-even index (OEI) , and the sum of eigenvalues of the bond-connecting matrix (SX1CH) , are derived from the graph theory representation of the molecule's structure. nih.gov

These descriptors, once calculated, can be used to build predictive models using statistical methods like multiple linear regression (MLR). The goal is to create a mathematical equation that relates the descriptors to an experimentally determined property, such as boiling point, water solubility, or chromatographic retention indices. nih.gov

Below are interactive data tables showcasing a selection of calculated molecular descriptors for a series of aliphatic alcohols, which serve as analogues to the alkyl chain of this compound.

Table 1: Selected Aliphatic Alcohols and their Calculated Molecular Descriptors

| Compound Name | MPEI | OEI | SX1CH |

| Methanol | 0.3333 | 1 | 1 |

| Ethanol (B145695) | 0.5833 | 0 | 2.414 |

| 1-Propanol | 0.7917 | 1 | 3.653 |

| 1-Butanol | 0.9861 | 0 | 4.828 |

| 1-Pentanol | 1.1736 | 1 | 5.969 |

| 1-Hexanol | 1.3576 | 0 | 7.09 |

| 1-Heptanol | 1.5394 | 1 | 8.2 |

| 1-Octanol | 1.7196 | 0 | 9.303 |

MPEI: Molecular Polarizability Effect Index; OEI: Odd-Even Index; SX1CH: Sum of Eigenvalues of Bond-Connecting Matrix.

Detailed Research Findings from Analogous Systems

In the QSPR study of aliphatic alcohols, the developed models demonstrated a strong correlation between the calculated descriptors and the experimental properties. nih.gov For instance, the boiling points of the 58 aliphatic alcohols were successfully predicted using a model that incorporated the MPEI, OEI, and SX1CH descriptors. nih.gov This indicates that these descriptors effectively capture the structural features that govern the boiling point.

The research found that the MPEI was a significant descriptor, underscoring the importance of molecular polarizability and intramolecular forces in determining the physicochemical properties of these alcohols. nih.gov The inclusion of topological descriptors like OEI and SX1CH further refined the models, highlighting the role of molecular size and branching. nih.gov

The predictive power of these models is typically evaluated using statistical metrics such as the multiple correlation coefficient (R), the Fisher ratio (F), and the standard deviation (s). nih.gov Furthermore, the models are often validated to ensure their robustness and applicability for predicting the properties of new, untested compounds. nih.gov

By applying similar methodologies to this compound and its analogues, it would be possible to develop models that could predict their properties. The descriptors would need to account for the presence of the phenyl group, which would introduce additional electronic and steric considerations. For example, descriptors related to aromaticity, the size and shape of the phenyl ring, and its electronic influence on the alcohol moiety would be crucial. Such models would be invaluable in the virtual screening and design of new this compound analogues with desired physicochemical and biological profiles.

1 Phenyloctan 1 Ol As a Chiral Building Block in Advanced Synthesis

Role in the Construction of Enantiomerically Pure Organic Molecules

The synthesis of enantiomerically pure compounds is a critical objective in modern chemistry, particularly in the pharmaceutical and agrochemical industries, because the different enantiomers of a molecule can have vastly different biological activities. acs.orgnih.gov Chiral building blocks are fundamental to this endeavor as they provide a direct route to optically active products. nih.gov 1-Phenyloctan-1-ol, available in both (R) and (S) enantiomeric forms, serves this purpose by incorporating a specific, predefined stereocenter into a synthetic pathway.

The utility of this compound lies in its function as a chiral precursor. The stereochemistry at its C-1 position is maintained as the molecule is elaborated into a more complex structure. This strategy is a cornerstone of asymmetric synthesis, which aims to selectively produce a single stereoisomer of a given compound. wikipedia.orgsigmaaldrich.com Methods such as dynamic kinetic resolution (DKR) can also be employed, where a racemic mixture of a starting material is converted entirely into one desired enantiomer of the product, achieving a theoretical yield of 100%. acs.org By starting with an enantiopure building block like (R)- or (S)-1-phenyloctan-1-ol, chemists can bypass the need for chiral separations later in a synthesis, leading to more efficient and economical processes.

Table 1: Characteristics of this compound as a Chiral Building Block

| Characteristic | Description |

| Compound Name | This compound |

| Molecular Formula | C₁₄H₂₂O |

| Key Structural Feature | Chiral secondary alcohol |

| Enantiomeric Forms | (R)-1-Phenyloctan-1-ol |

| (S)-1-Phenyloctan-1-ol | |

| Role in Synthesis | Provides a predefined stereogenic center for the construction of enantiomerically pure target molecules. |

Applications as Chiral Auxiliaries and Resolving Agents

Beyond its role as a structural component, this compound has potential applications as both a chiral auxiliary and a resolving agent, tools that are instrumental in controlling stereochemistry during a synthesis. wikipedia.orgsigmaaldrich.com

A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to direct the stereoselectivity of a reaction. wikipedia.org Once the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com Chiral alcohols are frequently used for this purpose. This compound can be covalently bonded to a molecule, for example, through an ester or ether linkage. The steric bulk and defined stereochemistry of the this compound moiety then block one face of the substrate, forcing an incoming reagent to attack from the opposite, less hindered face. This strategy is effective in a variety of transformations, including stereoselective alkylations and aldol (B89426) reactions.

As a resolving agent , this compound can be used to separate a racemic mixture of another chiral compound. This is typically achieved by reacting the chiral alcohol with a racemic carboxylic acid or a derivative. This reaction produces a mixture of two diastereomers. Unlike enantiomers, diastereomers have different physical properties (e.g., solubility, melting point, chromatographic retention times) and can therefore be separated by conventional laboratory techniques such as crystallization or chromatography. Once the diastereomers are separated, a simple chemical reaction (e.g., hydrolysis of an ester) is used to cleave the this compound from each separated diastereomer, yielding the two pure enantiomers of the target compound and recovering the resolving agent.

Intermediate in the Synthesis of Complex Natural Products and Fine Chemicals

Chiral alcohols are crucial intermediates in the multistep synthesis of complex molecules, including natural products and fine chemicals. sigmaaldrich.comspectrumchemical.com The synthesis of intricate natural products often involves the careful assembly of smaller, chiral fragments to construct the final architecture with the correct stereochemistry. nih.govnih.gov For instance, the synthesis of the natural alkaloid (−)-adaline demonstrates a complex pathway where stereocontrolled reactions are paramount. mdpi.com

While specific examples detailing the use of this compound in the total synthesis of a named natural product are not prominent, the utility of structurally analogous compounds is well-documented. A notable example is 1-phenyl-1-propanol (B1198777) , a closely related chiral alcohol. This compound serves as a key synthetic intermediate in the manufacturing of Fluoxetine , a widely used antidepressant drug. medchemexpress.com The role of 1-phenyl-1-propanol in this process highlights the importance of simple chiral alcohols as building blocks for high-value, biologically active molecules. This established synthetic precedent underscores the potential of this compound to serve a similar function as an intermediate in the development of new pharmaceuticals and other fine chemicals.

Table 2: Example of a Structurally Similar Chiral Alcohol as a Pharmaceutical Intermediate

| Chiral Intermediate | Final Product | Application of Final Product |

| 1-Phenyl-1-propanol medchemexpress.com | Fluoxetine medchemexpress.com | Antidepressant medchemexpress.com |

Analytical Methodologies for Characterization and Quantification of 1 Phenyloctan 1 Ol

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in separating 1-phenyloctan-1-ol from reaction mixtures and identifying any impurities. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently used techniques for these purposes.

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a crucial tool for the analysis and purification of this compound. The development of a robust HPLC method is contingent on several factors, including the choice of stationary phase, mobile phase composition, and detector type.

For the enantioselective separation of this compound, chiral stationary phases are frequently employed. rsc.orgwiley-vch.dersc.orggoogle.com For instance, a Chiralcel OD-H column with a mobile phase of n-hexane and i-PrOH (90/10) has been successfully used, showing distinct retention times for the (R) and (S)-enantiomers. rsc.org Another method utilized a Chiralcel OD column with a mobile phase of 2% i-PrOH in hexane, which also achieved separation of the enantiomers. wiley-vch.degoogle.com The choice of a C18 column with a mobile phase consisting of acetonitrile (B52724) and water is common for achieving high purity in separations.

The optimization of the mobile phase is critical for achieving good resolution and peak shape. A common mobile phase for reverse-phase HPLC analysis of similar compounds is a mixture of acetonitrile, water, and an acidifier like phosphoric acid or trifluoroacetic acid. sielc.comijrpc.com The flow rate and detection wavelength are also key parameters; for example, a flow rate of 1.0 mL/min and UV detection at 254 nm are often used. google.com

Table 1: HPLC Method Parameters for Chiral Separation of this compound Analogs

| Parameter | Condition 1 | Condition 2 |

| Stationary Phase | Chiralcel OD-H rsc.org | Chiralcel OD wiley-vch.degoogle.com |

| Mobile Phase | n-hexane/i-PrOH (90/10) rsc.org | 2% i-PrOH in Hexane wiley-vch.degoogle.com |

| Flow Rate | 0.5 mL/min rsc.org | 1.0 mL/min google.com |

| Detection | Not Specified | 254 nm google.com |

| Retention Time (minor, R) | 18.7 min rsc.org | Not Specified |

| Retention Time (major, S) | 20.8 min rsc.org | Not Specified |

Gas Chromatography-Mass Spectrometry (GC-MS) for Qualitative and Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is extensively used for the qualitative and quantitative analysis of this compound. nih.gov

In a typical GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase within the GC column. For chiral analysis of similar compounds, a Chirasil-DEX CB column has been used. rsc.org The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "molecular fingerprint," allowing for the unequivocal identification of this compound. spectrabase.comnih.gov The total ion chromatogram can be used for quantitative analysis by comparing the peak area of the analyte to that of a known standard.

Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in the molecule. Mass spectrometry confirms the molecular weight and provides further structural information through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of this compound. Both ¹H and ¹³C NMR are utilized to map out the molecule's atomic connectivity.

¹H NMR spectroscopy provides information about the chemical environment of the hydrogen atoms. For (S)-1-phenyloctan-1-ol, the spectrum shows characteristic signals: a triplet for the terminal methyl group of the octyl chain around δ 0.86 ppm, a multiplet for the methylene (B1212753) protons of the octyl chain between δ 1.18-1.87 ppm, a multiplet for the methine proton adjacent to the hydroxyl group and the phenyl ring at approximately δ 4.66 ppm, and multiplets for the aromatic protons of the phenyl group in the range of δ 7.24-7.37 ppm. rsc.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. The spectrum of (S)-1-phenyloctan-1-ol displays signals corresponding to the different carbon atoms: the aliphatic carbons of the octyl chain appear at δ 14.1, 22.7, 25.9, 29.2, 29.5, 31.8, and 39.1 ppm. rsc.org The carbon atom bearing the hydroxyl group (carbinol carbon) resonates at δ 74.7 ppm, and the aromatic carbons of the phenyl group appear at δ 125.9 (2C), with other aromatic signals also present. rsc.org

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for (S)-1-Phenyloctan-1-ol

| Nucleus | Chemical Shift (ppm) | Multiplicity/Assignment | Reference |

| ¹H NMR | 0.86 | t, -CH₃ | rsc.org |

| 1.18-1.87 | m, -(CH₂)₆- | rsc.org | |

| 4.66 | m, -CH(OH)- | rsc.org | |

| 7.24-7.37 | m, Ar-H | rsc.org | |

| ¹³C NMR | 14.1 | -CH₃ | rsc.org |

| 22.7, 25.9, 29.2, 29.5, 31.8, 39.1 | -(CH₂)₆- | rsc.org | |

| 74.7 | -CH(OH)- | rsc.org | |

| 125.9 (2C) | Ar-C | rsc.org |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in this compound. Both techniques probe the vibrational modes of the molecule.

The IR spectrum of this compound exhibits characteristic absorption bands. A broad band in the region of 3443-3355 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. rsc.org The presence of the aromatic phenyl group is confirmed by C-H stretching vibrations typically appearing just above 3000 cm⁻¹ (e.g., 3063 cm⁻¹) and C=C stretching vibrations within the aromatic ring appearing in the 1605-1454 cm⁻¹ region. rsc.org The C-H stretching vibrations of the aliphatic octyl chain are observed around 2927 cm⁻¹. rsc.org

Raman spectroscopy provides similar information. The Raman spectrum of related phenyl carbinols shows characteristic bands for the aromatic ring and the alkyl chain, complementing the data obtained from IR spectroscopy. nih.govchemicalbook.com

Table 3: Key Infrared (IR) Absorption Bands for this compound and Related Structures

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |

| Hydroxyl (-OH) | 3443 - 3355 | O-H Stretch | rsc.org |

| Aromatic C-H | ~3063 | C-H Stretch | rsc.org |

| Aliphatic C-H | ~2927 | C-H Stretch | rsc.org |

| Aromatic C=C | 1605 - 1454 | C=C Stretch | rsc.org |

| C-O | ~1064 | C-O Stretch | rsc.org |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a vital technique for determining the molecular weight and confirming the structure of this compound. nih.gov The molecular weight of this compound is 206.32 g/mol . nih.gov In mass spectrometry, the molecule is ionized, and the mass-to-charge ratio (m/z) of the molecular ion is measured, which corresponds to the molecular weight of the compound.

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. For secondary benzylic alcohols like this compound, a common fragmentation pathway involves the cleavage of the bond alpha to the phenyl group, leading to the formation of a stable benzylic cation. For a similar compound, 1-phenyl-1-butanol, the top peak in the mass spectrum is observed at an m/z of 107, which corresponds to the [C₆H₅CHOH]⁺ fragment. nih.gov This type of fragmentation pattern is characteristic and helps to confirm the structure of the alcohol.

Advanced Analytical Techniques for Solid-State Characterization

The analysis of this compound in the solid state provides fundamental insights into its molecular arrangement, conformation, and the non-covalent interactions that dictate its macroscopic properties.

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. msu.edu The technique relies on the scattering of X-rays by the electron clouds of the atoms in a crystal lattice. The resulting diffraction pattern is unique to the specific crystal structure. Analysis can be performed using either powder X-ray diffraction (P-XRD) for crystalline powders or single-crystal X-ray diffraction (SC-XRD) for a more precise determination from a single, well-ordered crystal. mdpi.comresearchgate.net

Obtaining a suitable single crystal of an organic molecule can be a significant bottleneck, sometimes requiring the use of specialized crystallization techniques or co-crystallization with a host matrix. msu.eduacs.org While specific crystallographic data for this compound is not available in the reviewed literature, an XRD analysis would provide key structural parameters. These parameters define the unit cell—the smallest repeating unit of the crystal lattice—and the arrangement of molecules within it.

Table 1: Hypothetical Crystallographic Data for this compound Based on Analogous Aromatic Alcohols This table is illustrative and represents the type of data obtained from a single-crystal XRD experiment.

| Parameter | Hypothetical Value | Description |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell; determined by the relationship between cell parameters. |

| Space Group | P2₁/c | A specific description of the symmetry elements present within the crystal lattice. mdpi.com |

| Unit Cell Dimensions | The lengths of the unit cell edges (a, b, c) and the angles between them (α, β, γ). mdpi.com | |

| a (Å) | 10.5 | Length of the 'a' axis of the unit cell. |

| b (Å) | 8.2 | Length of the 'b' axis of the unit cell. |

| c (Å) | 15.1 | Length of the 'c' axis of the unit cell. |

| α (°) | 90 | Angle between the 'b' and 'c' axes. |

| β (°) | 98.5 | Angle between the 'a' and 'c' axes. |

| γ (°) | 90 | Angle between the 'a' and 'b' axes. |

| Volume (V) (ų) | 1285 | The total volume of one unit cell. mdpi.com |

| Z | 4 | The number of molecules of this compound contained within a single unit cell. |

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice, based on data obtained from XRD. iucr.orgijcrt.org The analysis partitions the crystal space into regions belonging to each molecule, generating a unique surface for each. nih.gov

The Hirshfeld surface can be mapped with properties like dnorm, which uses color coding to highlight regions of intermolecular contact. nih.gov Red spots on the dnorm map indicate close contacts (shorter than van der Waals radii), such as hydrogen bonds, while blue regions represent weaker or no contacts. nih.gov This information is further distilled into a 2D fingerprint plot, which provides a quantitative summary of all intermolecular interactions by plotting the distance to the nearest atom inside the surface (di) against the distance to the nearest atom outside the surface (de). ijcrt.org

For this compound, the key interactions expected are:

O···H/H···O contacts: Representing strong hydrogen bonds between the hydroxyl groups of adjacent molecules.

H···H contacts: Arising from the extensive interactions between the long octyl chains.

C···H/H···C contacts: Indicative of weaker C-H···π interactions between the phenyl ring and adjacent alkyl chains. mdpi.com

Table 2: Representative Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface for this compound This table is a representative example based on analyses of similar functionalized organic molecules.

| Contact Type | Percentage Contribution (%) | Description of Interaction |

| H···H | ~50% | Van der Waals forces between the hydrogen atoms of the long alkyl chains, typically the most abundant contact. mdpi.com |

| O···H / H···O | ~25% | Strong, directional hydrogen bonding involving the alcohol's hydroxyl group, crucial for crystal packing. iucr.orgmdpi.com |

| C···H / H···C | ~20% | Weaker interactions, including C-H···π stacking involving the phenyl ring. mdpi.com |

| C···C | ~3% | Contacts between aromatic rings (π-π stacking), if present in the specific crystal packing. iucr.org |

| Other | ~2% | Miscellaneous minor contacts. |

Derivatization Strategies for Enhanced Analytical Detection and Purification

Derivatization is the process of chemically modifying a compound to produce a new compound, or derivative, that has properties better suited for a particular analytical method. damascusuniversity.edu.sy For this compound, derivatization is employed to increase volatility for gas chromatography (GC), improve peak shape, and enable the separation of its enantiomers for stereochemical analysis. researchgate.netphenomenex.com

Common strategies include:

Silylation for GC Analysis: The polar hydroxyl group of this compound can cause poor peak shape and adsorption in GC systems. Replacing the active hydrogen of the -OH group with a non-polar trimethylsilyl (B98337) (TMS) group significantly increases the molecule's volatility and thermal stability. phenomenex.com This is typically achieved using silylating reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N,O-bis(trimethylsilyl)acetamide (BSA), often with a catalyst like trimethylchlorosilane (TMCS). phenomenex.comtcichemicals.com

Acylation for Chiral Separations: To separate the (R) and (S) enantiomers of this compound, they are often converted into diastereomers by reacting the alcohol with a chiral derivatizing agent. These diastereomers have different physical properties and can be separated on a standard (achiral) chromatography column. For HPLC, derivatization to benzoates or picolinates is common to improve separation on a chiral stationary phase (CSP). researchgate.netclockss.org For GC, chiral isocyanates like (S)-(-)-1-phenylethyl isocyanate can be used to form diastereomeric urethanes. nih.gov

Derivatization for Absolute Configuration Determination: Reagents like Mosher's acid (α-methoxyphenylacetic acid, MPA) are used to form esters with the chiral alcohol. The absolute configuration of the alcohol can then be determined by analyzing the 1H NMR spectra of the resulting (R)-MPA and (S)-MPA diastereomers. mdpi.com

Table 3: Summary of Derivatization Strategies for this compound

| Analytical Goal | Derivatization Method | Reagent(s) | Derivative Formed | Analytical Technique |

| Increase Volatility | Silylation | BSTFA, BSA, TMCS | Trimethylsilyl (TMS) ether | Gas Chromatography (GC) |

| Chiral Separation | Acylation / Urethane Formation | Benzoic Anhydride, Picolinic Acid | Benzoate/Picolinate Ester | High-Performance Liquid Chromatography (HPLC) with CSP |

| Chiral Separation | Acylation / Urethane Formation | (S)-(-)-1-Phenylethyl isocyanate | Diastereomeric Urethane | Gas Chromatography (GC) |

| Determine Absolute Configuration | Esterification | (R)- and (S)-Mosher's Acid (MPA) | Diastereomeric MPA Esters | Nuclear Magnetic Resonance (NMR) Spectroscopy |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Phenyloctan-1-ol, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis of this compound often involves catalytic coupling of alcohols or ketone reductions. For example, Zn-NN complexes have been used to achieve a 39% yield via chemo-selective hetero-coupling . Optimization strategies include:

- Catalyst screening : Testing transition metal catalysts (e.g., Zn, Ru) for improved turnover numbers.

- Solvent effects : Evaluating polar aprotic solvents (e.g., DMF) to enhance reaction rates.

- Temperature gradients : Conducting reactions under reflux or controlled low-temperature conditions to minimize side products.

- Yield monitoring : Using GC-MS or HPLC to quantify intermediates and final product purity .

Q. Which spectroscopic methods are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :